3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one
Description
3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one is a bicyclic monoterpenoid derivative characterized by a bicyclo[3.1.1]heptan-2-one core substituted with a 3-oxobutyl group at the C3 position. For example, 6-Methyl-7-(3-oxobutyl)-bicyclo[4.1.0]heptan-3-one, a compound with a similar 3-oxobutyl substituent but distinct bicyclo[4.1.0] system, is identified in Curcuma species . The bicyclo[3.1.1] framework, however, is more commonly associated with nopinone derivatives (e.g., 6,6-dimethylbicyclo[3.1.1]heptan-2-one), which are synthesized from β-pinene or nopinone .
Properties
CAS No. |
73840-55-8 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-(3-oxobutyl)bicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C11H16O2/c1-7(12)2-3-9-4-8-5-10(6-8)11(9)13/h8-10H,2-6H2,1H3 |
InChI Key |
UIHUSHNCRGDVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CC2CC(C2)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of bicyclo[3.1.1]heptan-2-one with an appropriate alkylating agent, such as 3-bromobutanone, under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the bicyclic ketone, followed by the addition of the alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between 3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one and related compounds:
Physicochemical Properties
- Volatility: Nopinone (b.p. 196.3°C) is less volatile than camphor (b.p. 204°C), likely due to its smaller molecular size and reduced polarity . The 3-oxobutyl group in the target compound may increase polarity and boiling point relative to nopinone.
- Solubility: Camphor derivatives exhibit moderate solubility in organic solvents (e.g., EtOAc-hexane mixtures) , while nopinone’s dimethyl groups enhance lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
